tert-Butyl 3-(hexylamino)-2-methylpropanoate
CAS No.: 1221342-82-0
Cat. No.: VC11727164
Molecular Formula: C14H29NO2
Molecular Weight: 243.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221342-82-0 |
|---|---|
| Molecular Formula | C14H29NO2 |
| Molecular Weight | 243.39 g/mol |
| IUPAC Name | tert-butyl 3-(hexylamino)-2-methylpropanoate |
| Standard InChI | InChI=1S/C14H29NO2/c1-6-7-8-9-10-15-11-12(2)13(16)17-14(3,4)5/h12,15H,6-11H2,1-5H3 |
| Standard InChI Key | WHNIYAOFOIUTBV-UHFFFAOYSA-N |
| SMILES | CCCCCCNCC(C)C(=O)OC(C)(C)C |
| Canonical SMILES | CCCCCCNCC(C)C(=O)OC(C)(C)C |
Introduction
Chemical Identity
The compound features a combination of hydrophobic (hexyl chain) and polar functional groups (amino and ester), which may influence its solubility and reactivity.
Functional Groups
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Tert-butyl ester: Provides steric hindrance and stability to the molecule.
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Hexylamino group: Contributes to basicity and potential hydrogen bonding interactions.
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Methyl-substituted propanoate backbone: Adds complexity to the molecule's stereochemistry.
Three-Dimensional Conformation
The molecule is expected to exhibit a flexible conformation due to the long hexyl chain, while the tert-butyl group introduces rigidity near the ester moiety .
Synthesis
The synthesis of tert-butyl 3-(hexylamino)-2-methylpropanoate typically involves:
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Starting Materials:
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A tert-butyl ester derivative.
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Hexylamine.
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A methyl-substituted propanoic acid precursor.
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Reaction Steps:
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Esterification of the carboxylic acid with tert-butanol in the presence of an acid catalyst.
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Nucleophilic substitution or amidation reaction between the ester intermediate and hexylamine under controlled conditions.
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Optimization Parameters:
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Reaction temperature and solvent choice are critical for maximizing yield.
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Use of protective groups may be necessary to avoid side reactions.
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Potential Uses in Medicinal Chemistry
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The compound's structure suggests it could serve as a building block for designing bioactive molecules, particularly those targeting hydrophobic or amphiphilic environments.
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The hexylamino group may interact with biological membranes or proteins, offering opportunities for drug design.
Material Science
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The hydrophobic hexyl chain combined with the polar ester group could make it suitable for surface-active agents or polymer modification.
Research Implications
While specific studies on this compound are sparse, its structural features align with compounds used in:
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Drug discovery for hydrophobic binding sites.
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Functionalized polymers for advanced materials.
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Chemical intermediates in organic synthesis.
Further research is warranted to explore its biological activity, toxicity profile, and industrial applications.
This article provides an authoritative overview of tert-butyl 3-(hexylamino)-2-methylpropanoate, emphasizing its chemical properties, synthesis pathways, and potential applications based on available data sources .
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